2-Cyanoethyl methyl methylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyanoethyl methyl methylphosphonate is an organophosphorus compound with the molecular formula C5H10NO3P It is a derivative of methylphosphonate, characterized by the presence of a cyanoethyl group attached to the phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanoethyl methyl methylphosphonate typically involves the reaction of methylphosphonic dichloride with 2-cyanoethanol in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-cyanoethanol attacks the phosphorus atom, displacing a chloride ion. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Cyanoethyl methyl methylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyanoethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the cyanoethyl group in the presence of a base or catalyst.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Aminoethyl methyl methylphosphonate.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
2-Cyanoethyl methyl methylphosphonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug development and as a component in therapeutic agents.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyanoethyl methyl methylphosphonate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the phosphonate group can form stable complexes with metal ions. These interactions can influence biochemical pathways and cellular processes, making the compound useful in various applications .
Comparison with Similar Compounds
Similar Compounds
Methylphosphonic acid: Lacks the cyanoethyl group, making it less versatile in certain reactions.
Ethyl methylphosphonate: Similar structure but with an ethyl group instead of a cyanoethyl group.
Dimethyl methylphosphonate: Contains two methyl groups attached to the phosphorus atom.
Uniqueness
2-Cyanoethyl methyl methylphosphonate is unique due to the presence of the cyanoethyl group, which imparts distinct reactivity and properties.
Properties
CAS No. |
58264-08-7 |
---|---|
Molecular Formula |
C5H10NO3P |
Molecular Weight |
163.11 g/mol |
IUPAC Name |
3-[methoxy(methyl)phosphoryl]oxypropanenitrile |
InChI |
InChI=1S/C5H10NO3P/c1-8-10(2,7)9-5-3-4-6/h3,5H2,1-2H3 |
InChI Key |
OJTXYQRGEYSHGA-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C)OCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.